molecular formula C4HClN2S B1363308 2-Chlorothiazole-5-carbonitrile CAS No. 51640-36-9

2-Chlorothiazole-5-carbonitrile

Cat. No.: B1363308
CAS No.: 51640-36-9
M. Wt: 144.58 g/mol
InChI Key: BAFLVXULMMAKMM-UHFFFAOYSA-N
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Description

2-Chlorothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HClN2S It is a derivative of thiazole, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorothiazole-5-carbonitrile can be synthesized from 2-amino-5-cyanothiazole. The synthesis involves the reaction of 2-amino-5-cyanothiazole with copper dichloride and isoamyl nitrite in acetonitrile. The reaction is carried out with vigorous stirring, and the isoamyl nitrite solution is added dropwise over 30 minutes. The reaction mixture is then allowed to react for 10 hours. After the reaction, the mixture is concentrated, dissolved in ethyl acetate, and filtered to remove insoluble materials. The organic phase is then concentrated and purified by column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring.

Scientific Research Applications

2-Chlorothiazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorothiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chlorine and cyano groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity. The compound can interact with various molecular targets, including kinases, proteases, and other enzymes, leading to the inhibition of their function and subsequent biological effects.

Comparison with Similar Compounds

2-Chlorothiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:

  • 2-Chloro-1,3-thiazole-5-carboxylic acid
  • 2-Chloro-6-nitrobenzothiazole
  • 2-Bromothiazole

Uniqueness:

  • This compound is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity and binding properties.
  • 2-Chloro-1,3-thiazole-5-carboxylic acid has a carboxylic acid group instead of a cyano group, leading to different chemical behavior and applications.
  • 2-Chloro-6-nitrobenzothiazole contains a nitro group, which significantly alters its electronic properties and reactivity.
  • 2-Bromothiazole has a bromine atom instead of chlorine, affecting its reactivity and potential applications.

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLVXULMMAKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363321
Record name 2-Chlorothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51640-36-9
Record name 2-Chlorothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chlorothiazole-5-carbonitrile synthesized according to the research?

A1: The research paper describes the synthesis of this compound from 2-nitrothiazole-5-carbaldehyde oxime. The oxime is reacted with thionyl chloride, resulting in the formation of this compound [].

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